Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate

Description

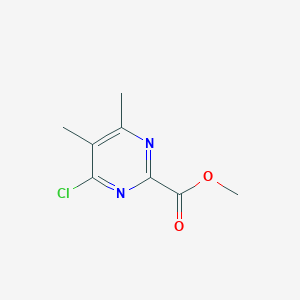

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4, methyl groups at positions 5 and 6, and a methyl ester at position 2. Pyrimidines are critical scaffolds in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4-5(2)10-7(8(12)13-3)11-6(4)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWKVQZKMLCXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt Formation (Dimethyl Propylene Diimine Dihydrochloride Synthesis)

Malononitrile (10–13 wt%), methanol (11.5–15.5 wt%), and a composite solvent (72–77 wt%) are combined in a pressure reactor. Anhydrous hydrogen chloride is introduced under 0–20 atm pressure at −25–120°C. The composite solvent, comprising dimethylformamide, dimethyl sulfoxide, or cyclohexane, ensures high solubility of intermediates. After reaction completion, the product is filtered, washed, and dried to yield dimethyl propylene diimine dihydrochloride.

Example:

Cyanamide Reaction

The dihydrochloride intermediate is reacted with potassium hydroxide (9–13%) in aqueous solution, followed by addition of 50% cyanamide (H2NCN). The mixture is stirred at 0–100°C for 1–10 hours to form 3-amino-3-methoxy-N-cyano-2-propane imine.

Example:

Condensation Reaction

The cyanamide product is treated with a complexing agent (e.g., ethylenediamine) and catalyst (e.g., CuCl) under HCl gas flow at −25–100°C. After quenching with water, the organic layer is recrystallized in methanol to yield the final product.

Example:

-

Input: 200 g complexing agent, 10 g catalyst.

-

Conditions: −15°C, 1-hour HCl gas introduction.

-

Output: 97.5 g methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate (99% purity, 103–104°C melting point).

Two-Step Ring Formation and Chlorination

An alternative method (CN103012278A) involves pyrimidine ring construction followed by chlorination :

Synthesis of 4-Hydroxy-2,6-Dimethylpyrimidine

Methyl acetoacetate and acetamidine hydrochloride are refluxed in methanol with potassium hydroxide. The reaction forms the pyrimidine ring via cyclocondensation.

Example:

Chlorination with Phosphorus Oxychloride (POCl3)

The hydroxy intermediate is treated with POCl3 and triethylamine under reflux to substitute the hydroxyl group with chlorine.

Example:

-

Input: 181 g intermediate, 500 mL POCl3, 147 g triethylamine.

-

Conditions: Reflux for 12 hours.

Lithium Hydroxide-Mediated Carboxylation

A newer approach (WO2022140290A1) utilizes lithium hydroxide in tetrahydrofuran (THF) to facilitate carboxylation:

Comparative Analysis of Methods

Advantages and Limitations

-

Three-Step Method: High purity and scalable but requires pressurized equipment and hazardous HCl gas.

-

Two-Step Chlorination: Cost-effective POCl3 usage but lower yield due to side reactions.

-

LiOH Carboxylation: Simplified workflow but limited documentation on scalability.

Industrial-Scale Optimization

Industrial protocols prioritize solvent recovery and catalyst reuse. For instance, the composite solvent in the three-step method is recycled through distillation, reducing waste. Similarly, POCl3 is neutralized with ice-water mixtures to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Condensation Reactions: It can undergo aldol condensation with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while condensation reactions can produce complex bicyclic systems .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate has been studied for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values of approximately 70 nM for HeLa cells and 60 nM for K562 cells, suggesting significant inhibitory effects on cancer cell proliferation . The mechanism of action is believed to involve the induction of apoptosis through caspase activation and PARP cleavage.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against several bacterial strains, although detailed mechanisms are still under investigation .

- Drug Development : Its structural features make it a valuable intermediate in the synthesis of more complex organic molecules, which can lead to the development of new therapeutic agents .

Agricultural Chemistry

The compound can also be explored for its potential applications in agriculture:

- Pesticide Development : Due to its biological activity, this compound may serve as a lead compound for developing new pesticides or herbicides that target specific pests or pathogens while minimizing environmental impact.

Materials Science

In materials science, this compound can be utilized in the synthesis of specialty chemicals and materials:

- Polymer Chemistry : The compound's functional groups allow it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several case studies have investigated the biological activity and applications of this compound:

- Cytotoxicity Study : A study on various cancer cell lines demonstrated that prolonged exposure resulted in significant growth inhibition and necrotic cell death in certain types.

- ADME Predictions : Computational analyses have predicted favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, enhancing its viability as a drug candidate .

- Mechanistic Studies : Investigations into cellular mechanisms revealed that treatment with this compound leads to morphological changes indicative of necrotic death rather than apoptosis alone.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score | Key Features |

|---|---|---|---|---|

| Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate | Cl (4), CH₃ (5,6), COOCH₃ (2) | 933738-87-5 | 1.00 (Reference) | Chlorine enhances electrophilicity |

| 4,6-Dimethylpyrimidine-2-carboxylic acid | CH₃ (4,6), COOH (2) | 60420-76-0 | 0.98 | Carboxylic acid increases polarity |

| Methyl 4,6-dimethylpyrimidine-2-carboxylate | CH₃ (4,6), COOCH₃ (2) | 27427-89-0 | 0.88 | Lack of Cl reduces reactivity |

| (4,6-Dimethylpyrimidin-5-yl)boronic acid | CH₃ (4,6), B(OH)₂ (5) | N/A | N/A | Boronic acid enables Suzuki couplings |

Key Observations:

- Chlorine vs. Methyl Substitution: The chlorine atom at position 4 in the target compound introduces electronegativity, making it more reactive toward nucleophilic aromatic substitution compared to Methyl 4,6-dimethylpyrimidine-2-carboxylate (CAS 27427-89-0), which lacks this group .

- Ester vs. Carboxylic Acid: Replacing the methyl ester (COOCH₃) with a carboxylic acid (COOH) in 4,6-Dimethylpyrimidine-2-carboxylic acid (CAS 60420-76-0) increases polarity, likely improving water solubility but reducing membrane permeability .

- Boronic Acid Derivative: The analog (4,6-Dimethylpyrimidin-5-yl)boronic acid () is tailored for cross-coupling reactions, a feature absent in the target compound.

Physicochemical Properties

- Lipophilicity: The chloro and methyl groups in the target compound likely elevate its logP compared to the carboxylic acid analog, favoring lipid bilayer penetration .

- Hydrogen Bonding: The ester group at position 2 may participate in weaker hydrogen bonds compared to the carboxylic acid analog, impacting crystal packing or protein binding .

Biological Activity

Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate is a pyrimidine derivative that has gained attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.62 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and methyl groups at the 5 and 6 positions, along with a carboxylate group at the 2-position. These structural characteristics enhance its reactivity and potential for various chemical transformations.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.3 | Inhibition of cell proliferation pathways |

| HeLa (Cervical Cancer) | 10.8 | PARP cleavage leading to apoptosis |

The compound's mechanism of action involves the inhibition of specific cellular pathways associated with cancer cell survival and proliferation. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although detailed mechanisms remain to be elucidated. Its structural features may contribute to its ability to disrupt microbial cell integrity .

Summary of Antimicrobial Studies

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The study highlighted the compound's ability to activate apoptotic pathways effectively.

- Antimicrobial Investigations : In a separate investigation focusing on antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated notable inhibitory activity, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-5,6-dimethylpyrimidine-2-carboxylate?

The Niementowski reaction is a robust method for synthesizing pyrimidine derivatives. Starting with substituted anthranilic acids and 4-chloro-5,6-disubstituted pyrimidines, microwave irradiation in acetic acid significantly enhances reaction efficiency compared to conventional heating. This approach reduces side reactions and improves yields by promoting rapid cyclization . For halogenated intermediates like 4-chloro-5,6-dimethylpicolinonitrile, palladium-catalyzed cyanation (e.g., using Zn(CN)₂ and Pd(PPh₃)₄) can introduce functional groups critical for downstream modifications .

Q. How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography remains the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. For high-resolution or twinned crystals, SHELXPRO provides specialized tools to resolve ambiguities in electron density maps. Critical analysis of refinement parameters (e.g., R-factors, displacement ellipsoids) ensures structural accuracy .

Q. What safety protocols are essential when handling chloro-pyrimidine intermediates?

Chloro-pyrimidines require strict safety measures due to potential toxicity. Waste should be segregated and treated by certified facilities to prevent environmental contamination. Personal protective equipment (PPE), including fume hoods and chemical-resistant gloves, is mandatory. Safety data sheets (SDS) for analogs like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine recommend hazard codes H303+H313+H333 (ingestion, skin contact, inhalation risks) .

Q. How do substituents influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing chloro group at the 4-position activates the pyrimidine ring for nucleophilic attack, while methyl groups at 5 and 6 positions sterically hinder undesired side reactions. Experimental studies on analogs (e.g., 2-amino-4-chloro-5-pyrimidinecarboxylate) show that electron-donating substituents reduce electrophilicity, necessitating harsher conditions for reactions like amination or etherification .

Q. What spectroscopic techniques validate the compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns. For example, the methyl ester proton at ~3.9 ppm and aromatic protons in the pyrimidine ring (6.5–8.5 ppm) are diagnostic. Discrepancies in NMR data (e.g., unexpected splitting) may indicate rotamers or impurities, resolvable via HPLC or recrystallization .

Advanced Research Questions

Q. How does microwave-assisted synthesis address limitations in conventional pyrimidine cyclization?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For 5,6-disubstituted pyrimidin-4-ones, microwave conditions (e.g., 150°C in DMF) reduce reaction times from hours to minutes while minimizing decomposition. This method is particularly effective for thermally sensitive intermediates, improving yields by 20–30% compared to oil-bath heating .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Density functional theory (DFT) calculations assess electronic effects of substituents on binding. For example, the chloro group’s σ-withdrawing nature increases the pyrimidine ring’s partial positive charge, enhancing interactions with enzyme active sites (e.g., kinase ATP pockets). Molecular docking studies using software like AutoDock Vina can prioritize derivatives for synthesis .

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies between experimental and calculated electron density maps often arise from disorder or partial occupancy. SHELXL’s PART instruction allows modeling of disordered groups, while TWIN commands resolve twinning artifacts. Cross-validation with spectroscopic data (e.g., IR for functional groups) ensures structural consistency .

Q. Why is this compound considered a privileged scaffold in medicinal chemistry?

The pyrimidine core mimics β-turn motifs in proteins, enabling promiscuous binding to diverse targets (e.g., kinases, GPCRs). The 4-chloro-5,6-dimethyl substitution pattern balances lipophilicity and steric bulk, improving bioavailability. Analogous structures (e.g., EGFR inhibitors) demonstrate potent activity, validating its utility in lead optimization .

Q. What strategies mitigate regioselectivity challenges in functionalizing the pyrimidine ring?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables regioselective functionalization at the 4-position. For electrophilic substitutions, Friedel-Crafts acylation at the 5-methyl group is achievable under Lewis acid catalysis (e.g., AlCl₃). Competitive pathways are minimized by optimizing solvent polarity (e.g., DCM for SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.